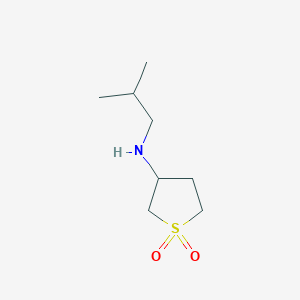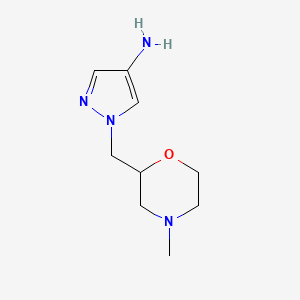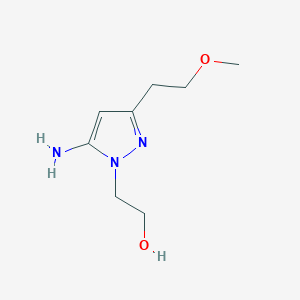![molecular formula C27H52NO5P B13638764 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a morpholinopropyl moiety and two isopropyl-methylcyclohexyl groups
Méthodes De Préparation
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate involves multiple steps. One common synthetic route includes the reaction of a phosphonate precursor with a morpholinopropyl derivative under controlled conditions. The reaction typically requires a base such as potassium hydroxide or cesium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonate products.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the morpholinopropyl moiety can interact with biological molecules, potentially influencing enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate include other organophosphorus compounds such as:
Phosphoramidates: These compounds also contain a phosphorus-nitrogen bond and are used in various applications, including as flame retardants and plasticizers.
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate stands out due to its unique combination of structural features, making it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C27H52NO5P |
|---|---|
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
PDUVASMJZRPEOU-DXJNZMDBSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)

![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)

